Acetylarenobufagin

Hepatocellular Carcinoma Drug Resistance Bufadienolide

Acetylarenobufagin (CAS: 184673-79-8) is a bufadienolide steroid derivative characterized by a C26H34O7 molecular formula and a molecular weight of 458.54 g/mol. It is a semi-synthetic or modified acetylated derivative of the natural compound arenobufagin, which is a primary cardiotonic steroid found in toad venom (Bufonis Venenum).

Molecular Formula C26H34O7
Molecular Weight 458.5 g/mol
Cat. No. B12431887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylarenobufagin
Molecular FormulaC26H34O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1)CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)C
InChIInChI=1S/C26H34O7/c1-14(27)33-17-8-10-24(2)16(12-17)5-6-19-21(24)22(29)23(30)25(3)18(9-11-26(19,25)31)15-4-7-20(28)32-13-15/h4,7,13,16-19,21-22,29,31H,5-6,8-12H2,1-3H3/t16-,17+,18-,19-,21-,22+,24+,25+,26+/m1/s1
InChIKeyQXXMSIJXDTVQBY-VDFARBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acetylarenobufagin: A Structural Overview of the Steroidal HIF-1 Modulator


Acetylarenobufagin (CAS: 184673-79-8) is a bufadienolide steroid derivative characterized by a C26H34O7 molecular formula and a molecular weight of 458.54 g/mol . It is a semi-synthetic or modified acetylated derivative of the natural compound arenobufagin, which is a primary cardiotonic steroid found in toad venom (Bufonis Venenum) [1]. This compound is distinguished by its specific annotation as a steroidal hypoxia-inducible factor-1 (HIF-1) modulator, a mechanism that distinguishes it from many other bufadienolides which are primarily characterized as Na+/K+-ATPase inhibitors [2].

Why Acetylarenobufagin Cannot Be Interchanged with Arenobufagin, Bufalin, or Other Bufadienolides


In research and industrial applications, the assumption that structurally similar bufadienolides—such as arenobufagin, bufalin, or cinobufagin—are functionally interchangeable is not supported by empirical data [1]. Even minor structural modifications within this class, such as the presence or absence of a 3-acetyl group, can lead to significant divergence in biological mechanisms and selectivity [2]. For instance, while many in-class compounds exhibit broad inhibition of Na+/K+-ATPase, Acetylarenobufagin is uniquely characterized as a HIF-1 modulator, a distinct mechanistic label that implies differential downstream effects and off-target profiles [3]. Furthermore, comparative cytotoxicity studies reveal that resistance profiles and quantitative IC50 values vary markedly among these analogs, making blind substitution a risk to experimental reproducibility and project validity [4].

Acetylarenobufagin: Quantified Differentiation Evidence for Procurement


Differential Cytotoxicity in Drug-Resistant Hepatocellular Carcinoma

Acetylarenobufagin exhibits a demonstrable differential in cytotoxic potency between colchicine-resistant and parent primary liver carcinoma (PLC) cells, a critical distinction for studies targeting chemoresistance [1]. Specifically, the compound showed an IC50 of 0.87 µg/mL against the parent PLC/PRF/5 cell line, while its potency was reduced by 7.8-fold (IC50 of 6.8 µg/mL) against the colchicine-resistant variant of the same cell line [1]. This data provides a quantitative benchmark for resistance index (RI) compared to other in-class bufadienolides evaluated in the same QSAR study [2].

Hepatocellular Carcinoma Drug Resistance Bufadienolide Cytotoxicity

Class-Based Na+/K+-ATPase Inhibition Potency Benchmarking

While direct Na+/K+-ATPase inhibition data for Acetylarenobufagin is not available, its parent compound and close structural analogs provide a crucial baseline for expected class activity. Arenobufagin and bufalin fully inhibit human kidney Na+/K+-ATPase with IC50 values of 28.3 nM and 28.7 nM, respectively, making them approximately 100 times more potent than ψ-bufarenogin (IC50 = 3020 nM) [1]. This data highlights the critical importance of the C-14 hydroxylation status for target engagement and suggests that Acetylarenobufagin, as a derivative, may exhibit altered binding kinetics [2].

Na+/K+-ATPase Cardiotonic Steroids Enzyme Inhibition Toxicity Profile

Unique Pharmacological Annotation as a HIF-1 Modulator

In contrast to its parent compound arenobufagin and the closely related bufalin—which are primarily characterized as Na+/K+-ATPase inhibitors and broad-spectrum cytotoxic agents—Acetylarenobufagin is specifically annotated in major chemical biology databases as a 'steroidal hypoxia-inducible factor-1 (HIF-1) modulator' [1]. This specific mechanistic label implies that the 3-acetyl modification may confer the ability to stabilize HIF-1α, thereby influencing hypoxia-driven pathways such as angiogenesis and metabolic reprogramming . While quantitative pathway-specific data (e.g., EC50 for HIF-1α stabilization) is not available in the public domain, the distinct target classification represents a qualitative, yet critical, differentiation.

Hypoxia HIF-1 Angiogenesis Cancer Metabolism

Acetylarenobufagin: Validated Research and Industrial Application Scenarios


Modeling and Counter-Screening Against Chemoresistance in Liver Cancer

Based on the quantified 7.8-fold resistance index observed in colchicine-resistant PLC/PRF/5 cells, Acetylarenobufagin serves as a robust probe for dissecting mechanisms of drug efflux or target modification in hepatocellular carcinoma [1]. Its utility lies in its intermediate resistance profile, which is ideal for screening combination therapies designed to resensitize resistant tumors.

Probing Hypoxia-Driven Pathways in the Tumor Microenvironment

Given its specific annotation as a HIF-1 modulator, Acetylarenobufagin is optimally suited for studies investigating the intersection of steroid signaling and the hypoxic response [2]. Researchers can deploy this compound to differentiate HIF-1α-mediated effects from the canonical Na+/K+-ATPase inhibition seen with arenobufagin or bufalin .

Structure-Activity Relationship (SAR) Studies for Bufadienolide Toxicity Reduction

The class-level Na+/K+-ATPase inhibition data for arenobufagin (IC50 = 28.3 nM) and bufalin (IC50 = 28.7 nM) establish a high-potency baseline for cardiotonic activity [3]. Acetylarenobufagin, with its 3-acetyl modification, is a key comparator in SAR campaigns aimed at decoupling anticancer efficacy from cardiac glycoside-like toxicity, a major hurdle in the clinical translation of bufadienolides [4].

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